4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol
Description
Properties
IUPAC Name |
4-[(butan-2-ylamino)methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-9(2)14-8-10-6-11(16-3)13(15)12(7-10)17-4/h6-7,9,14-15H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMCXNHSXPRBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction-Based Approaches
The Mannich reaction, a three-component process involving an amine, aldehyde, and substrate with active hydrogens, is a cornerstone for introducing aminomethyl groups. For 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol, this reaction enables direct functionalization of the phenolic core.
Reaction Protocol
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Substrate Preparation : 2,6-Dimethoxyphenol serves as the starting material, with its para position activated for electrophilic substitution.
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Mannich Reaction Conditions :
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the phenolic para position (Figure 1). The crude product is isolated by solvent evaporation and purified via recrystallization from ethanol/water (yield: 65–75%).
Mechanistic Insight :
The electron-donating methoxy groups enhance ring activation, directing the Mannich adduct to the 4-position. Steric hindrance from the 2- and 6-methoxy groups minimizes competing ortho substitution.
Reductive Amination Pathway
An alternative route employs reductive amination to attach the butan-2-ylamine moiety to a pre-functionalized aldehyde intermediate.
Stepwise Synthesis
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Aldehyde Synthesis :
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Reductive Amination :
Advantages :
Sequential Methylation and Functionalization
For substrates where methoxylation must precede aminomethylation, a stepwise approach is adopted:
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Phenol Methylation :
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Aminomethylation :
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Mannich reaction as described in Section 2.1.
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Challenges :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Mannich Reaction | 65–75 | Direct, single-step functionalization | Acidic conditions may degrade substrates |
| Reductive Amination | 70–78 | Mild conditions, high selectivity | Requires pre-synthesized aldehyde |
| Sequential Methylation | 60–70 | Compatible with sensitive amines | Multi-step, lower overall yield |
Optimization Strategies and Industrial Scalability
Solvent and Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Chemistry
In organic synthesis, 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol serves as a valuable reagent or intermediate. Its unique structure allows it to participate in various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form quinones or other derivatives. |
| Reduction | Reduction can lead to altered chemical properties. |
| Substitution | Functional groups can be replaced under specific conditions. |
Biology
The compound is studied for its potential biological activities. Research has indicated that it may interact with various biomolecules, influencing biological pathways. Its mechanism of action likely involves binding to enzymes or receptors, thereby modulating their activity.
Case Study: A study investigating the effects of similar phenolic compounds on cell signaling pathways demonstrated that derivatives could affect cellular proliferation and apoptosis in cancer cell lines.
Medicine
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol is being explored for potential therapeutic properties. Its interactions with biological systems suggest it could have applications in drug development.
Clinical Insight: Preliminary research indicates that compounds with similar structures may exhibit anti-inflammatory and antioxidant properties, suggesting a potential for therapeutic use in conditions like arthritis or cardiovascular diseases.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other polymeric materials.
Mechanism of Action
The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Bioactivity
The bioactivity of 2,6-dimethoxyphenol derivatives is heavily influenced by substituent groups. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs and Their Bioactivities
Key Findings from Comparative Studies
Antioxidant Activity: Oxadiazole derivatives (e.g., compounds 7a–7e) exhibit superior radical scavenging capacity due to conjugated systems and electron-donating groups like hydroxyl and methoxy .
Anticancer Potential: BRH () demonstrated IC₅₀ values of 12–15 µM against MCF-7 cells, attributed to its hydrazone moiety facilitating DNA intercalation . The aminoalkyl chain in 4-{[(Butan-2-yl)amino]methyl}-2,6-DMP could enable similar interactions, though cytotoxicity data are lacking.
Antimicrobial Effects: The epoxy-hydroxypropyl derivative from Aspergillus sp. () showed inhibition zones of 8–12 mm against MRSA, likely due to electrophilic epoxide reactivity . Alkylamino groups (e.g., butan-2-ylamino) may disrupt microbial membranes via hydrophobic interactions, warranting further study.
Industrial Applications: Syringyl alcohol, a lignin-derived hydroxymethyl analog, is a precursor for biofuels and aromatic chemicals .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol, with the CAS number 1042573-14-7, is a phenolic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
- Molecular Formula : C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
- IUPAC Name : 4-{[(butan-2-yl)amino]methyl}-2,6-dimethoxyphenol
Synthesis
The compound is synthesized through the reaction of 2,6-dimethoxyphenol with butan-2-ylamine. The process typically involves:
- Solvent : A suitable organic solvent to facilitate the reaction.
- Catalyst : Specific catalysts to enhance yield and purity.
Biological Mechanisms
The biological activity of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol is attributed to its interaction with various biomolecules. The compound may exert effects by:
- Enzyme Modulation : Binding to enzymes and altering their activity.
- Receptor Interaction : Engaging with cellular receptors that influence signaling pathways.
- Antioxidant Activity : Potentially scavenging free radicals and reducing oxidative stress.
Biological Activity Studies
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Properties
Research indicates that 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol exhibits antimicrobial effects against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
Antioxidant Effects
The compound has shown significant antioxidant activity in vitro. It was observed to reduce lipid peroxidation and enhance the activity of antioxidant enzymes in cellular models. This property could be valuable in preventing oxidative damage in biological systems.
Cytotoxicity and Cancer Research
Preliminary cytotoxicity assays indicate that the compound may have selective toxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
A comparison of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol with structurally similar compounds reveals unique biological properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Methyl-2,6-dimethoxyphenol | C₉H₁₂O₃ | Antioxidant |
| 4-(Aminomethyl)-2,6-dimethoxyphenol | C₉H₁₃NO₃ | Antimicrobial |
| 4-(2-Aminoethyl)-2,6-dimethoxyphenol | C₁₀H₁₅NO₃ | Cytotoxic |
Case Studies
- Antimicrobial Efficacy Study : In a controlled study involving various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.
- Oxidative Stress Reduction : A study involving oxidative stress models showed that treatment with the compound significantly reduced markers of oxidative damage in liver cells.
- Cancer Cell Line Testing : In vitro testing on human cancer cell lines revealed that the compound inhibited cell proliferation effectively at specific concentrations while exhibiting low toxicity to normal fibroblast cells.
Q & A
Q. Q1. How can researchers optimize the synthesis of 4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, catalyst loading, and reaction time. For example:
- Temperature: Conduct reactions at 50°C, 70°C, and 90°C to identify optimal exothermic/endothermic conditions.
- Catalysts: Compare metal catalysts (e.g., Pd/C) vs. acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) for reductive amination steps.
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, methanol/water mobile phase) .
Reference experimental designs from randomized block studies to control batch variability .
Q. Q2. What analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- HPLC-DAD/MS: For purity assessment and detection of co-eluting impurities (e.g., using a C18 column with 0.1% formic acid in water/acetonitrile) .
- NMR (¹H/¹³C/DEPT): Assign peaks for the butan-2-ylamino group (δ ~2.5–3.5 ppm) and dimethoxy aromatic protons (δ ~3.8–4.0 ppm) .
- XRD: Validate crystal structure and hydrogen bonding patterns (if crystalline) .
Advanced Research Questions
Q. Q3. How can researchers investigate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in buffers (pH 2–12) at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS/MS to identify hydrolysis products (e.g., demethylation or cleavage of the amino-methyl linkage) .
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life under standard storage conditions .
Q. Q4. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) during structural validation?
Methodological Answer:
- DFT Calculations: Compare experimental NMR shifts with density functional theory-predicted values to confirm stereoelectronic effects .
- Variable-Temperature XRD: Assess conformational flexibility in the solid state to explain discrepancies between solution (NMR) and solid-state (XRD) structures .
Q. Q5. How can the environmental fate of this compound be evaluated in aquatic systems?
Methodological Answer:
- Partitioning Studies: Measure log Kow (octanol-water) and Kd (soil-water) using shake-flask methods .
- Photolysis Experiments: Exclude the compound to UV light (λ = 254 nm) in simulated natural water and analyze transformation products via HRMS .
Q. Q6. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to target proteins immobilized on sensor chips.
- Molecular Dynamics Simulations: Model ligand-receptor interactions to identify key binding residues (e.g., hydrogen bonding with the methoxy groups) .
Methodological Challenges and Solutions
Q. Q7. How can researchers address low solubility during in vitro assays?
Methodological Answer:
- Solvent Screening: Test DMSO, ethanol, or cyclodextrin-based solubilizers. Measure solubility via nephelometry .
- Pro-drug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
Q. Q8. What experimental approaches elucidate the reaction mechanism of its synthetic pathway?
Methodological Answer:
- Isotopic Labeling: Use ¹⁵N-labeled butan-2-ylamine to trace incorporation into the product via MS .
- In situ FTIR: Monitor intermediate formation (e.g., Schiff base) during reductive amination .
Data Interpretation and Validation
Q. Q9. How should researchers validate the reproducibility of synthetic batches?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test interactions between variables (e.g., solvent polarity × catalyst loading) .
- Statistical Process Control (SPC): Track yield and purity across 10+ batches using control charts .
Q. Q10. What workflows identify and characterize synthetic byproducts?
Methodological Answer:
- HRMS/MSⁿ: Fragment unknown peaks to propose structures (e.g., m/z 320.2 → 215.1 indicates cleavage at the amino-methyl bond) .
- Semipreparative Isolation: Scale up impurities via HPLC and characterize via 2D NMR (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
